CYP11B1 Inhibitory Potency: Head-to-Head Comparison with the Clinically Relevant Drug Osilodrostat
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine inhibits recombinant human CYP11B1 with an IC₅₀ of 2.20 nM in a biochemical assay using [1,2-³H]-11-deoxy-corticosterone as substrate [1]. This value is numerically superior to that of the clinically utilized CYP11B1/CYP11B2 inhibitor osilodrostat, which reportedly inhibits human CYP11B1 with an IC₅₀ of 2.5 ± 0.1 nM under comparable conditions [2]. While both compounds operate in the low single-digit nanomolar range, the target compound's marginally lower IC₅₀ may offer an improved therapeutic window when a selective inhibitor is prioritized, pending selectivity profiling against CYP11B2.
| Evidence Dimension | Inhibition of human CYP11B1 (steroid 11β-hydroxylase) – enzyme inhibition assay |
|---|---|
| Target Compound Data | IC₅₀ = 2.20 nM |
| Comparator Or Baseline | Osilodrostat (LCI699), IC₅₀ = 2.5 ± 0.1 nM for human CYP11B1 |
| Quantified Difference | Target compound IC₅₀ is ~12% lower (2.20 vs. 2.5 nM) |
| Conditions | Recombinant human CYP11B1 expressed in hamster V79 MZh cells; substrate: [1,2-³H]-11-deoxy-corticosterone |
Why This Matters
For laboratories screening CYP11B1 inhibitors for cortisol-dependent diseases, this compound achieves potency comparable to a clinical-stage drug, making it a valid starting point for medicinal chemistry optimization where IP freedom or scaffold novelty is required.
- [1] BindingDB. BDBM50395455 (CHEMBL2163639). Affinity Data: IC₅₀ = 2.20 nM (Inhibition of human CYP11B1 expressed in hamster V79 MZh cells using [1,2-³H]-11-deoxy-corticosterone as substrate). View Source
- [2] NCATS Inxight Drugs. Osilodrostat – CYTOCHROME P450 11B1 Inhibitor. IC₅₀ = 2.5 ± 0.1 nM (n = 4) for human CYP11B1. Available at: https://drugs-dev01.ncats.io. View Source
